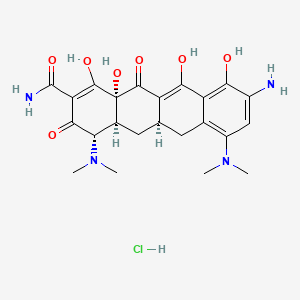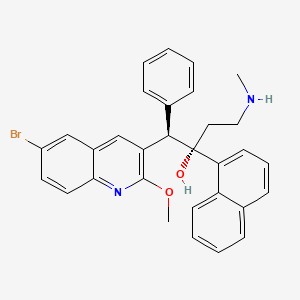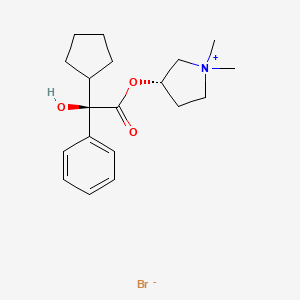
2-氧代-2-(2-氧代-1,2,3,4-四氢喹啉-6-基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid is a heterocyclic compound that features a quinoline core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both keto and carboxylic acid functional groups makes it a versatile intermediate for further chemical transformations.
科学研究应用
2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
作用机制
Target of Action
It is a derivative of 3,4-dihydro-2-quinolone, which is used to prepare potent bicyclic peptide deformylase inhibitors with antibacterial effects .
Mode of Action
It is used to synthesize substituted iminopiperidines as inhibitors of human nitric oxide synthase isoforms . This suggests that it may interact with its targets by inhibiting their enzymatic activity, leading to a decrease in the production of nitric oxide.
Biochemical Pathways
Given its role as a precursor in the synthesis of inhibitors of human nitric oxide synthase isoforms , it can be inferred that it may affect the nitric oxide synthesis pathway.
Result of Action
As a precursor in the synthesis of inhibitors of human nitric oxide synthase isoforms , it can be inferred that its action may result in a decrease in the production of nitric oxide at the cellular level.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-aminobenzamide and ethyl acetoacetate, the compound can be synthesized via a multi-step reaction involving cyclization, oxidation, and hydrolysis steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates. The choice of solvents and purification techniques such as recrystallization or chromatography would also be crucial in the industrial production process.
化学反应分析
Types of Reactions
2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, hydroxylated compounds, and substituted quinoline analogs. These products can have significant applications in pharmaceuticals and organic synthesis.
相似化合物的比较
Similar Compounds
2-Oxo-1,2,3,4-tetrahydroquinoline: A related compound with similar structural features but lacking the acetic acid moiety.
Quinoline-2-carboxylic acid: Another similar compound with a carboxylic acid group attached to the quinoline ring.
Uniqueness
2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid is unique due to the presence of both keto and carboxylic acid functional groups, which provide it with distinct reactivity and potential for diverse chemical transformations. Its ability to undergo multiple types of reactions and its applications in various fields make it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
2-oxo-2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-9-4-2-6-5-7(10(14)11(15)16)1-3-8(6)12-9/h1,3,5H,2,4H2,(H,12,13)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROBXYCNRXJCMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B565809.png)



